molecular formula C23H34N4O3 B6514416 N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892288-93-6

N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514416
CAS No.: 892288-93-6
M. Wt: 414.5 g/mol
InChI Key: FNHGKJGYEUCOCX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with the molecular formula C23H34N4O3 . It has a molecular weight of 414.55 . The compound is a racemic mixture .


Molecular Structure Analysis

The compound’s structure includes a tetrahydroquinazoline ring, a carboxamide group, and a 2-methylpiperidin-1-yl propyl group . The exact 3D structure and interactions of the compound can be explored in detail using specialized molecular visualization tools .


Physical and Chemical Properties Analysis

The compound has a logP value of 3.4742, a logD value of 0.6258, and a logSw value of -3.5442 . These values indicate the compound’s lipophilicity, distribution coefficient, and water solubility, respectively. The compound has seven hydrogen bond acceptors .

Properties

IUPAC Name

N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O3/c1-3-4-6-15-27-22(29)19-11-10-18(16-20(19)25-23(27)30)21(28)24-12-8-14-26-13-7-5-9-17(26)2/h10-11,16-17H,3-9,12-15H2,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHGKJGYEUCOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCCCC3C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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